5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Catalog No.
S13333859
CAS No.
M.F
C13H11N3
M. Wt
209.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Product Name

5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

IUPAC Name

5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

InChI

InChI=1S/C13H11N3/c14-12-8-16-13-11(12)6-10(7-15-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

FABOGBCGXOXMKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NC=C3N)N=C2

5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 507462-28-4) is a highly specialized, pre-functionalized 7-azaindole building block widely procured for the synthesis of ATP-competitive kinase inhibitors. Featuring a bidentate hydrogen-bonding core and a bulky hydrophobic 5-phenyl substituent, this scaffold is a privileged structure in medicinal chemistry, particularly for targeting glycogen synthase kinase-3 beta (GSK-3β) and Pim kinases [1]. For procurement teams and synthetic chemists, this compound offers a distinct advantage over standard indoles or unfunctionalized azaindoles by providing critical binding motifs while bypassing the need for late-stage transition-metal cross-coupling, thereby streamlining library synthesis and improving final compound purity [2].

Research Fit

GSK-3 isoform profiling scaffold with documented selectivity
3-amine handle enables derivatization for potency optimization
Distinct selectivity profile compared to pan-kinase inhibitors

Generic substitution with standard indole analogs or unfunctionalized 7-azaindoles frequently fails in both synthetic workflows and biological performance. Substituting the 7-azaindole core with an indole removes the critical pyridine nitrogen, eliminating a key hydrogen bond acceptor required for tight bidentate binding to kinase hinge regions, which can reduce target affinity by orders of magnitude [1]. Furthermore, attempting to use a 5-halogenated precursor (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine) as a cheaper substitute forces chemists to perform late-stage Suzuki couplings. This not only adds synthetic steps and reduces overall yield but also introduces the risk of palladium contamination in the final screening compounds, which can cause false positives in sensitive biological assays [2].

Substitution Risk

5‑Substitution
Loss of 5‑phenyl group may eliminate documented GSK‑3α/β isoform discrimination
3‑Amine
Replacement of the 3‑amine removes the critical vector for >10,000‑fold potency improvement
Scaffold
Unsubstituted or alkyl‑substituted analogs may lack multi‑kinase tunability observed for SGK/BTK

Kinase Hinge Binding Affinity: 7-Azaindole vs. Indole Core

The 7-azaindole core is structurally superior to a standard indole core for kinase inhibition due to the presence of the pyridine nitrogen. This nitrogen acts as a crucial hydrogen bond acceptor, allowing the scaffold to form a bidentate interaction with the backbone NH of the kinase hinge region. Comparative studies show that replacing an indole with a 7-azaindole can increase target binding affinity by 10- to 100-fold in ATP-competitive assays [1].

Evidence DimensionHinge region binding affinity (IC50 improvement)
Target Compound DataBidentate H-bond donor/acceptor (7-azaindole)
Comparator Or BaselineMonodentate H-bond donor (Indole)
Quantified Difference10- to 100-fold increase in kinase inhibitory potency
ConditionsATP-competitive kinase assays (e.g., Pim-1, GSK-3β)

Procuring the 7-azaindole scaffold guarantees a high-affinity starting point for target engagement, preventing the weak binding often seen with standard indoles.

Isoform Selectivity
Reported
4.6‑fold selectivity
GSK‑3α IC₅₀ 5 μM / GSK‑3β 23 μM
Supports GSK‑3α‑biased chemical probe development
Contrasts with pan‑inhibitor CHIR99021; isoform‑dependent ATP‑cleft engagement

Hydrophobic Pocket Engagement: 5-Phenyl vs. Unsubstituted Analogs

The pre-installed 5-phenyl group on this specific compound provides a critical hydrophobic interaction that unfunctionalized 7-azaindoles lack. In kinases such as GSK-3β and Pim-1, the 5-phenyl moiety occupies an adjacent hydrophobic pocket, which significantly enhances both potency and selectivity. Compared to 5-unsubstituted derivatives, the 5-phenyl substitution typically improves IC50 values by 1 to 2 orders of magnitude [1].

Evidence DimensionTarget binding affinity (IC50) and selectivity
Target Compound DataHigh affinity via hydrophobic pocket engagement (5-phenyl)
Comparator Or BaselineLower affinity, poor selectivity (5-unsubstituted 7-azaindole)
Quantified Difference1-2 orders of magnitude improvement in IC50
ConditionsKinase hydrophobic pocket binding models

Justifies the selection of the 5-phenyl derivative by providing built-in selectivity and potency that unfunctionalized scaffolds cannot achieve.

Potency Optimization Vector
Cross‑study comparable
~65,700‑fold gain
3‑amine to 3‑carboxamide (S01)
Confirms 3‑amine as an essential synthetic handle for GSK‑3β lead optimization
S01 achieves picomolar potency (IC₅₀ 0.35 nM); validates ribose‑pocket targeting

Synthetic Processability: Pre-coupled vs. Late-stage Suzuki Coupling

Using 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine as a starting material eliminates the need for late-stage palladium-catalyzed cross-coupling. When chemists use 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine and attempt a Suzuki coupling after building the extended inhibitor, overall yields drop and trace palladium remains. The pre-coupled 5-phenyl building block increases overall synthetic yield by 15-30% and ensures 0 ppm of added late-stage palladium, protecting sensitive biological assays from heavy-metal interference [1].

Evidence DimensionOverall synthetic yield and metal contamination
Target Compound Data15-30% higher overall yield; 0 ppm added late-stage Pd
Comparator Or BaselineLower yield; high risk of Pd trace contamination (5-bromo analog)
Quantified DifferenceElimination of late-stage Pd; 15-30% yield increase
ConditionsMulti-step kinase inhibitor library synthesis

Eliminates the need for costly palladium scavengers and prevents heavy-metal assay interference, directly lowering the cost of library production.

Multi‑Kinase Tunability
Data to verify
Undetectable → 62 nM
SGK1 inhibition after derivatization
Demonstrates scaffold versatility for multi‑kinase inhibitor programs
GSK650394 (3‑benzoic acid derivative) enables SGK1/2 engagement; supplier-reported data

Physicochemical Profile: Aqueous Solubility and Metabolic Stability

The 7-azaindole framework inherently possesses better physicochemical properties than the indole framework. The incorporation of the pyridine nitrogen lowers the overall lipophilicity (logP) and reduces the electron density of the pyrrole ring, preventing rapid oxidative degradation often seen in electron-rich indoles. This results in an extended half-life in microsome assays and improved aqueous solubility for downstream drug candidates [1].

Evidence DimensionAqueous solubility and oxidative stability
Target Compound DataLower logP, extended microsomal half-life (7-azaindole core)
Comparator Or BaselineHigher logP, rapid oxidative degradation (Indole core)
Quantified DifferenceMeasurable reduction in lipophilicity and extended in vitro half-life
Conditionsin vitro ADME profiling (microsomal stability assays)

Ensures that downstream products have superior drug-like properties, significantly reducing the attrition rate during lead optimization.

Synthesis of GSK-3β Inhibitors for Neurodegeneration Models

Because of its bidentate hinge-binding capability and hydrophobic 5-phenyl group, this compound is the ideal starting material for synthesizing potent GSK-3β inhibitors used in Alzheimer's disease and tau-protein hyperphosphorylation research [1].

Development of Pim Kinase Inhibitors for Oncology

The pre-installed 5-phenyl-7-azaindole core perfectly matches the structural requirements for Pim-1/2 kinase inhibition, allowing researchers to quickly elaborate the 3-amino group into amides or ureas to target hematological malignancies [2].

High-Purity Fragment-Based Drug Discovery (FBDD)

As a pre-coupled, metal-free building block, it is highly suited for inclusion in FBDD libraries targeting ATP-binding sites, where trace palladium from late-stage couplings would otherwise cause false positives in sensitive biophysical assays [2].

Metal-Free Lead Optimization Workflows

For process chemists scaling up a lead candidate, starting with this exact compound avoids the yield losses and purification bottlenecks associated with scavenging heavy metals during the final steps of API synthesis [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
GSK‑3α‑biased probe research
Isoform‑selectivity profile
GSK‑3α vs. GSK‑3β assay comparison
GSK‑3β inhibitor library synthesis
3‑amine derivatization handle
Potency optimization via 3‑position modification
Multi‑kinase scaffold diversification
Tunable kinase selectivity
SGK/BTK activity after derivatization
Kinase inhibitor SAR education
Well‑characterized baseline scaffold
Matched molecular pair analysis

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

209.095297364 g/mol

Monoisotopic Mass

209.095297364 g/mol

Heavy Atom Count

16

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